2-Butanol, aluminum salt

Catalog No.
S595882
CAS No.
2269-22-9
M.F
C12H27AlO3
M. Wt
246.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanol, aluminum salt

CAS Number

2269-22-9

Product Name

2-Butanol, aluminum salt

IUPAC Name

aluminum;butan-2-olate

Molecular Formula

C12H27AlO3

Molecular Weight

246.32 g/mol

InChI

InChI=1S/3C4H9O.Al/c3*1-3-4(2)5;/h3*4H,3H2,1-2H3;/q3*-1;+3

InChI Key

WOZZOSDBXABUFO-UHFFFAOYSA-N

SMILES

CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3]

Synonyms

2-butanol, 2-butanol, (+)-isomer, 2-butanol, (+-)-isomer, 2-butanol, (-)-isomer, 2-butanol, aluminum salt, 2-butanol, lithium salt, (+-)-isomer, 2-butanol, lithium salt, (R)-isomer, 2-butanol, lithium salt, (S)-isomer, sec-butyl alcohol

Canonical SMILES

CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3]
2-Butanol, aluminum salt is a chemical compound that has gained considerable attention in the scientific community due to its potential implications in various fields of research and industry. This compound has unique physical and chemical properties that make it suitable for use in a wide range of applications. In this paper, we will discuss the definition, background, physical and chemical properties, synthesis, and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 2-Butanol, aluminum salt.
2-Butanol, aluminum salt also known as Aluminum tert-butoxide, is an organoaluminum compound with the chemical formula Al(OC(CH3)3)3. It is a white to pale yellow powder that is sparingly soluble in water but soluble in organic solvents like diethyl ether, benzene, and toluene. 2-Butanol, aluminum salt is a widely studied compound due to its unique structural and electronic properties.
2-Butanol, aluminum salt has a molecular weight of 276.31 g/mol and a melting point of 110°C. It also has a boiling point of 156°C and a density of 0.876 g/cm3 at 20°C. In terms of chemical properties, 2-Butanol, aluminum salt is highly reactive with water, which makes it an unstable compound that requires storage in an inert atmosphere.
2-Butanol, aluminum salt is synthesized through the reaction of aluminum with tert-butanol in the presence of a catalyst. The resulting compound is then purified by fractional distillation, which yields a highly pure product. Characterization of 2-Butanol, aluminum salt is done using various techniques such as infrared spectroscopy, elemental analysis, and nuclear magnetic resonance spectroscopy.
Various analytical methods are used in the analysis of 2-Butanol, aluminum salt. These methods include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and thermal analysis.
2-Butanol, aluminum salt has been found to have low toxicity and low levels of skin and eye irritancy. It has also been shown to have low levels of genotoxicity, mutagenicity, and acute toxicity.
Although 2-Butanol, aluminum salt is generally considered to have low toxicity, safety measures should be implemented when handling and using the compound in scientific experiments. This includes wearing appropriate safety equipment, storing the compound in a cool and dry place, and ensuring proper ventilation in the laboratory.
2-Butanol, aluminum salt has several applications in scientific experiments. It is commonly used as a catalyst in organic synthesis reactions, especially in the polymerization of olefins. The compound is also used in the manufacture of various types of aluminum alloys.
Research on 2-Butanol, aluminum salt is ongoing, with several studies currently focused on its applications in organic synthesis reactions and the manufacture of aluminum alloys. Other areas of research include its potential to act as a catalyst for the production of renewable energy sources such as biofuels.
2-Butanol, aluminum salt has significant implications in various fields of research and industry. One of the most promising applications is its potential use in the production of renewable energy sources such as biofuels. The compound can also be used in the manufacture of high-strength aluminum alloys for use in the aerospace and automotive industries.
Although 2-Butanol, aluminum salt shows promise in various fields of research and industry, there are limitations to its use. For example, the compound is highly reactive with water, which makes it challenging to handle and store. Future research should focus on developing more stable derivatives of 2-Butanol, aluminum salt that are easier to handle and use in scientific experiments. Other future directions include exploring the use of this compound in the development of new types of catalysts for organic synthesis reactions and the production of renewable energy sources. Additionally, more research is needed to determine the long-term effects of exposure to 2-Butanol, aluminum salt on human health and the environment.
In conclusion, 2-Butanol, aluminum salt is a chemical compound that has unique physical and chemical properties that make it suitable for use in a wide range of applications. This compound has significant implications in various fields of research and industry, including organic synthesis, the manufacture of aluminum alloys, and the production of renewable energy sources. Despite its potential, limitations exist, and future research should focus on developing more stable derivatives of 2-Butanol, aluminum salt and exploring its potential in various fields.

Related CAS

78-92-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 233 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (23.61%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (75.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

2269-22-9

Use Classification

Cosmetics -> Stabilizing

General Manufacturing Information

2-Butanol, aluminum salt (3:1): ACTIVE

Dates

Modify: 2023-08-15

Debittering of salmon (Salmo salar) frame protein hydrolysate using 2-butanol in combination with β-cyclodextrin: Impact on some physicochemical characteristics and antioxidant activities

Avtar Singh, Anthony Temitope Idowu, Soottawat Benjakul, Hideki Kishimura, Rotimi E Aluko, Yuya Kumagai
PMID: 32247182   DOI: 10.1016/j.foodchem.2020.126686

Abstract

Impacts of 2-butanol and β-cyclodextrin (β-CD) at various ratios and treatment times on bitterness, physicochemical and functional properties of Alcalase salmon frame protein hydrolysate (ASF) were investigated. ASF treated with 2-butanol at a ratio of 1:4 (w/v) for 20 min (ASFB) or with β-CD at a ratio of 1:1 (w/w) for 30 min (ASF-C-1) had lower bitterness score than ASF (p < 0.05). Bitterness score of ASF (8.45) was reduced to the lowest score (1.32) when ASFB was subsequently treated with β-CD at a 1:1 ratio (w/w) for 30 min (ASFB-C-1). Surface hydrophobicity of all debittered samples was lower than that of ASF sample (p < 0.05). The level of aromatic amino acids-containing peptides was reduced in ASFB-C-1 as shown by gel permeation chromatography. ASFB-C-1 sample had higher overall-likeness score but lower antioxidant properties than ASF (p < 0.05). The desired antioxidant activity could be achieved via increasing the amount of protein hydrolysate without imparting undesirable taste.


[Drinking study on the pharmacokinetics of the grappa congener 2-butanol]

Cora Wunder, Raphael Rohde, Peter Trageser, Alexander Paulke, Stefan W Toennes
PMID: 29791112   DOI:

Abstract

A drinking study on the pharmacokinetics of the typical grappa congeners 2-butanol and 2-butanone (methyl ethyl ketone) was performed. It was expected that the concentration ratio might provide a means to estimate the time of ingestion of a grappa beverage. Twelve subjects drank a volume of the grappa "Vecchio di Prosecco" (42 vol%) to reach a blood alcohollevel of 1.20 %o. In the congener analyses in serum, a median 2-butanol concentration of 0.79 mg/1 (range 0.45-1.34 mg/1) and of 1.01 mg/I (0.44-1.62 mg/1) for 2-butanone were measured. The concentration-time curve was biphasic starting with a slow and plateau-like elimination. However, considerable inter-individual differences were observed. Only in 3 subjects, a 2-butanol : 2-butanone ratio below 1 suggested ingestion within the last 6 hours. The majority of the subjects exhibited higher concentrations of 2-butanone than of 2-butanol such that the ratio was always smaller than 1. According to the present results the concentrations of 2-butanol and 2-butanone or their ratio do not provide a reliable basis to draw conclusions on the time of grappa ingestion.


Perspectives for the microbial production of methyl propionate integrated with product recovery

Joana P C Pereira, Luuk A M van der Wielen, Adrie J J Straathof
PMID: 29438919   DOI: 10.1016/j.biortech.2018.01.118

Abstract

A new approach was studied for bio-based production of methyl propionate, a precursor of methyl methacrylate. Recombinant E. coli cells were used to perform a cascade reaction in which 2-butanol is reduced to butanone using alcohol dehydrogenase, and butanone is oxidized to methyl propionate and ethyl acetate using a Baeyer-Villiger monooxygenase (BVMO). Product was removed by in situ stripping. The conversion was in line with a model comprising product formation and stripping kinetics. The maximum conversion rates were 1.14 g-butanone/(L h), 0.11 g-ethyl acetate/(L h), and 0.09 g-methyl propionate/(L h). The enzyme regioselectivity towards methyl propionate was 43% of total ester. Starting from biomass-based production of 2-butanol, full-scale ester production with conventional product purification was calculated to be competitive with petrochemical production if the monooxygenase activity and regioselectivity are enhanced, and the costs of bio-based 2-butanol are minimized.


Caffeine and glucosamine mobility shifts by adduction with 2-butanol depended on interaction energy, charge delocalization, and steric hindrance in ion mobility spectrometry

Dairo Meza-Morelos, Roberto Fernandez-Maestre
PMID: 28877381   DOI: 10.1002/jms.4026

Abstract

Ion mobility spectrometry (IMS) is an analytical technique that separates gas-phase ions drifting under an electric field according to their size to charge ratio. We used electrospray ionization-drift tube IMS coupled to quadrupole mass spectrometry to measure the mobilities of glucosamine (GH
) and caffeine (CH
) ions in pure nitrogen or when the shift reagent (SR) 2-butanol was introduced in the drift gas at 6.9 mmol m
. Binding energies of 2-butanol-ion adducts were calculated using Gaussian 09 at the CAMB3LYP/6-311++G(d,p) level of theory. The mobility shifts with the introduction of 2-butanol in the drift gas were -2.4% (GH
) and -1.7% (CH
) and were due to clustering of GH
and CH
with 2-butanol. The formation of GBH
was favored over that of CBH
because GBH
formed more stable hydrogen bonds (83.3 kJ/mol) than CBH
(81.7 kJ/mol) for the reason that the positive charge on CH
is less sterically available than on GH
and the charge is stabilized by resonance in CH
. These results are a confirmation of the arguments used to explain the drift behavior of these ions when ethyl lactate SR was used (Bull Kor Chem Soc 2014, 1023-1028). This study is a step forward to predict IMS separations of overlapping peaks in IMS spectra, simplifying a procedure that is trial and error by now.


Quantum chemical study of mechanism and stereoselectivity of secondary alcohol dehydrogenase

Sara Moa, Fahmi Himo
PMID: 28803132   DOI: 10.1016/j.jinorgbio.2017.07.022

Abstract

Secondary alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH) is a Zn- and NADP-dependent enzyme that catalyses the reversible transformation of secondary alcohols into ketones. It is of potential biocatalytic interest as it can be used in the synthesis of chiral alcohols by asymmetric reduction of ketones. In this paper, density functional theory calculations are employed to elucidate the origins of the enantioselectivity of TbSADH using a large model of the active site and considering two different substrates, 2-butanol and 3-hexanol. For these two substrates the enzyme has experimentally been shown to have the opposite enantioselectivity. The energy profiles for the reactions are calculated and the stationary points along the reaction path are characterised. The calculations first confirm that the general mechanism proposed for other alcohol dehydrogenases is energetically viable. In this mechanism, a proton is first transferred from the substrate to a histidine residue at the surface, followed by a hydride transfer to the NADP cofactor. The calculated overall energy barrier is consistent with the measured rate constant. Very importantly, the calculations are able to reproduce and rationalise the enantioselectivity of the enzyme for both substrates. The detailed characterisation of the energies and geometries of the involved transition states will be valuable in the rational engineering of TbSADH to expand its utility in biocatalysis.


The individual contribution of starter and non-starter lactic acid bacteria to the volatile organic compound composition of Caciocavallo Palermitano cheese

Valeria Guarrasi, Ciro Sannino, Marta Moschetti, Adriana Bonanno, Antonino Di Grigoli, Luca Settanni
PMID: 28783535   DOI: 10.1016/j.ijfoodmicro.2017.07.022

Abstract

The contribution of two starter (Lactobacillus delbrueckii and Streptococcus thermophilus) and nine non-starter (Enterococcus casselliflavus, Enterococcus faecalis, Enterococcus durans, Enterococcus gallinarum, Lactobacillus casei, Lactobacillus paracasei, Lactobacillus rhamnosus, Pediococcus acidilactici and Pediococcus pentosaceus) species of lactic acid bacteria (LAB) to the volatile organic compounds (VOCs) of Caciocavallo Palermitano cheese was investigated. The strains used in this study were isolated during the production/ripening of the stretched cheese and tested in a cheese-based medium (CBM). The fermented substrates were analyzed for the growth of the single strains and subjected to the head space solid phase micro-extraction (HS-SPME) and gas chromatography - mass spectrometry (GC-MS). The 11 strains tested were all able to increase their numbers in CBM, even though the development of the starter LAB was quite limited. GC-MS analysis registered 43 compounds including seven chemical classes. A lower diversity of VOCs was registered for the unfermented curd based medium (CuBM) analyzed for comparison. The class of ketones represented a consistent percentage of the VOCs for almost all LAB, followed by alcohols and esters. The volatile profile of Pediococcus acidilactici and Lactobacillus delbrueckii was mainly characterized by 2-butanol, butanoic acid and hexanoic acid and their esters, while that of Lactobacillus casei and Lactobacillus rhamnosus was characterized by 2,3-butanedione and 2-butanone, 3-hydroxy. In order to correlate the VOCs produced by Caciocavallo Palermitano cheeses with those generated by individual LAB, the 4-month ripened cheeses resulting from the dairy process monitored during the isolation of LAB were also analyzed for the volatile chemical fraction and the compounds in common were subjected to a multivariate statistical analysis. The canonical analysis indicated that the VOCs of the ripened cheeses were mainly influenced by E. gallinarum, L. paracasei, L. delbrueckii, L. rhamnosus and L. casei and that 1-hexanol, o-xylene and m-xylene were the cheese VOCs highly correlated with LAB.


Metabolism of inhaled methylethylketone in rats

Frédéric Cosnier, Stéphane Grossmann, Hervé Nunge, Céline Brochard, Samuel Muller, Anne-Marie Lambert-Xolin, Sylvie Sebillaud, Benoît Rieger, Aurélie Thomas, Marie-Josèphe Décret, Manuella Burgart, Laurent Gaté, Benoît Cossec, Pierre Campo
PMID: 28633598   DOI: 10.1080/01480545.2017.1289220

Abstract

Methylethylketone (MEK) is widely used in industry, often in combination with other compounds. Although nontoxic, it can make other chemicals harmful. This study investigates the fate of MEK in rat blood, brain and urine as well as its hepatic metabolism following inhalation over 1 month (at 20, 200 or 1400 ppm). MEK did not significantly accumulate in the organism: blood concentrations were similar after six-hour or 1-month inhalation periods, and brain concentrations only increased slightly after 1 month's exposure. Urinary excretion, based on the major metabolites, 2,3-butanediols (± and meso forms), accounted for less than 2.4% of the amount inhaled. 2-Butanol, 3-hydroxy-2-butanone and MEK itself were only detectable in urine in the highest concentration conditions investigated, when metabolic saturation occurred. Although MEK exposure did not alter the total cytochrome P450 concentration, it induced activation of both CYP1A2 and CYP2E1 enzymes. In addition, the liver glutathione concentration (reduced and oxidized forms) decreased, as did glutathione S-transferase (GST) activity (at exposure levels over 200 ppm). These metabolic data could be useful for pharmacokinetic model development and/or verification and suggest the ability of MEK to influence the metabolism (and potentiate the toxicity) of other substances.


Phytochemical analysis and antioxidant activity of the seed of Telfairia occidentalis Hook (Cucurbitaceae)

Olorunfemi A Eseyin, Akaninyene Daniel, Thomas S Paul, Emmanuel Attih, Essien Emmanuel, Johnson Ekarika, Abdul Sattar Munavvar Zubaid, Ahmad Ashfaq, Sheryar Afzal, Akpan Ukeme
PMID: 28361553   DOI: 10.1080/14786419.2017.1308366

Abstract

The 2,2-diphenyl-1-picryl hydrazyl (DPPH) radical, nitric oxide, reducing power, hydrogen peroxide scavenging, and total antioxidant activities of the methanol extract, n-hexane, dichloromethane, ethyl acetate, butanol and aqueous fractions of the seed of Telfairia occidentalis were evaluated. Total phenolic content was determined using the Folin-Ciocalteu method. The dichloromethane fraction exhibited the highest DPPH radical scavenging, reducing power and total antioxidant activities. Two pure compounds which were identified by FTIR, H-and 2D NMR and Mass spectroscopy as 9-octadecenoic acid (TOS B) and 10-hydroxyoctadecanoic acid (TOS C) and four oily isolates, TOS A, TOS D, TOS E and TOS F were obtained from the dichloromethane fraction. TOS E had the highest DPPH radical scavening activity comparable to that of ascorbic acid. GC-MS analysis revealed the major compounds in TOS E as 4-(2,2-Dimethyl-6-methylene cyclohexylidene)-2-butanol; 3-(3-hydroxybutyl)-2,4,4-trimethyl-2-cyclohexene-1-one and 1,2-Benzenedicarboxylic acid disooctyl ester. Thus, the seed of T. occidentalis can be consumed for its antioxidant property.


Nostril-specific and structure-based olfactory learning of chiral discrimination in human adults

Guo Feng, Wen Zhou
PMID: 30652684   DOI: 10.7554/eLife.41296

Abstract

Practice makes perfect. In human olfaction, such plasticity is generally assumed to occur at the level of cortical synthetic processing that shares information from both nostrils. Here we present findings that challenge this view. In two experiments, we trained human adults unirhinally for the discrimination between odor enantiomers over a course of about 10 to 11 days. Results showed that training-induced perceptual gain was restricted to the trained nostril yet partially generalized to untrained odor enantiomers in a structure- rather than quality- based manner. In other words, learning enhanced the differentiation of chirality (molecular configuration) as opposed to overall odor quality (odor object) per se. These findings argue that, unlike earlier beliefs, one nostril does not readily know what the other learns. Moreover, the initial analytical processing of the structural features of uninarial olfactory input remains plastic in human adults.


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